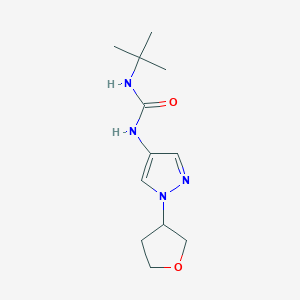

1-(tert-butyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and is synthesized using specific methods to ensure its purity and efficacy.

Scientific Research Applications

Chemical Synthesis and Reactivity

1-(tert-butyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is involved in various chemical syntheses and reactions due to its structural characteristics. For instance, the compound plays a crucial role in the lithiation of N-(pyridin-3-ylmethyl)pivalamide, leading to the formation of substituted derivatives through reactions with electrophiles. This process demonstrates the compound's utility in the synthesis of complex molecules and its role in regioselective transformations (Smith et al., 2013). Moreover, the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, a key intermediate in targeted mTOR PROTAC molecules, illustrates the compound's significance in medicinal chemistry and drug development (Zhang et al., 2022).

Biological Activity

Compounds related to 1-(tert-butyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea have shown potential in biological applications. For instance, structure-activity relationship studies of BIRB 796, a p38alpha MAP kinase inhibitor, reveal insights into the molecular interactions critical for the inhibition of enzymes involved in inflammatory responses (Regan et al., 2003). Furthermore, the synthesis and pharmacological characterization of UR-7280, a potent angiotensin AT1 receptor antagonist, underscore the role of such compounds in modulating cardiovascular functions (de Arriba et al., 1996).

Material Science and Catalysis

In the realm of material science, compounds structurally related to 1-(tert-butyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea contribute to the development of novel materials and catalytic processes. The synthesis of imido analogs of the uranyl ion, where the oxygens are replaced by divalent nitrogen groups, represents a novel approach to exploring the chemistry of actinides and their potential applications in nuclear fuel cycles and catalysis (Hayton et al., 2005).

properties

IUPAC Name |

1-tert-butyl-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-12(2,3)15-11(17)14-9-6-13-16(7-9)10-4-5-18-8-10/h6-7,10H,4-5,8H2,1-3H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOOXFWXGHWMHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CN(N=C1)C2CCOC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-butyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2970785.png)

![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B2970786.png)

![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridine](/img/structure/B2970792.png)

![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970793.png)

![2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide](/img/structure/B2970800.png)

![4,4,6a,6b-tetramethyl-3-phenylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2970803.png)